Phosphocholine

描述

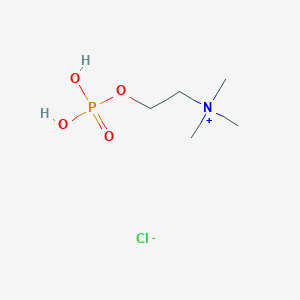

Phosphorylcholine chloride is an organic chloride salt comprising a choline phosphate cation and chloride anion. It contains a phosphocholine and a chloride.

Calcium and magnesium salts used therapeutically in hepatobiliary dysfunction.

作用机制

Target of Action

Phosphorylcholine primarily targets choline kinase (ChoK), an enzyme that plays a significant role in cell proliferation . The importance of ChoK for the regulation of cell proliferation has been demonstrated, and it is particularly active in ras-transformed cells .

Mode of Action

Phosphorylcholine interacts with its targets, primarily ChoK, resulting in an increased level of phosphorylcholine . This interaction results from a constitutive activation of ChoK . The compound’s hydrophilic polar head group, which is part of some phospholipids, is composed of a negatively charged phosphate bonded to a small, positively charged choline group .

Biochemical Pathways

Phosphorylcholine affects several biochemical pathways. In bacteria containing ChoP-modified glycoconjugates, the Lic-1 pathway mediates the transformation of environmentally-acquired choline to ChoP and its attachment to glycoconjugates . Phosphorylcholine transferase is the only known enzyme involved in ChoP protein modification .

Pharmacokinetics

The pharmacokinetics of Phosphorylcholine involve its absorption, distribution, metabolism, and excretion (ADME). Protein nanocapsules generated by encapsulating proteins with a thin layer of crosslinked phosphorylcholine-based polymer have shown significantly prolonged plasma half-life . This suggests that the compound’s molecular design improves surface biocompatibility and lowers the risk of causing inflammation or thrombosis .

Result of Action

The molecular and cellular effects of Phosphorylcholine’s action are diverse. It plays a vital role in mediating bacterial adhesion and colonization . In the context of interventional cardiology, Phosphorylcholine is used as a synthetic polymer-based coating, applied to drug-eluting stents, to prevent the occurrence of coronary artery restenosis .

Action Environment

The action, efficacy, and stability of Phosphorylcholine can be influenced by various environmental factors. For instance, in the context of interventional cardiology, the compound’s molecular design improves surface biocompatibility and lowers the risk of causing inflammation or thrombosis . This suggests that the compound’s action can be influenced by the physiological environment in which it is applied.

生化分析

Biochemical Properties

Phosphorylcholine plays a critical role in bacterial pathogenesis . It is usually attached to a glycan structure, but in some cases, it is added as a post-translational modification to proteins . Phosphorylcholine transferase is the only known enzyme involved in Phosphorylcholine protein modification .

Cellular Effects

Phosphorylcholine is vital in mediating bacterial adhesion and colonization . It is surface exposed on many cells and usually occurs in the context of a lipid .

Molecular Mechanism

Phosphorylcholine exerts its effects at the molecular level through its modification and phase variation (ON/OFF switching) in bacterial pathogenesis . The mechanisms of Phosphorylcholine synthesis are still unclear in some bacteria .

Metabolic Pathways

Phosphorylcholine is involved in several metabolic pathways. The Lic-1 pathway mediates the transformation of environmentally-acquired choline to Phosphorylcholine and its attachment to glycoconjugates .

生物活性

Phosphocholine (PCho) is a significant metabolite in cellular processes, particularly in the context of membrane biology and signaling pathways. This article delves into its biological activities, mechanisms of action, and implications in various physiological and pathological conditions, supported by data tables and research findings.

Overview of this compound

This compound is a phosphorylated derivative of choline, playing a critical role in the synthesis of phosphatidylcholine (PtdCho), a major component of cell membranes. It is involved in various biological processes including cell signaling, membrane dynamics, and metabolic regulation.

Biological Functions

1. Membrane Composition and Cell Signaling

- PCho is integral to the composition of cellular membranes, influencing membrane fluidity and functionality.

- It serves as a precursor for the synthesis of PtdCho, which is crucial for the formation of lipid bilayers in cellular membranes.

2. Role in Cancer Biology

- Cancer cells often exhibit altered choline metabolism, leading to increased levels of PCho. This accumulation supports their rapid proliferation by providing necessary building blocks for membrane synthesis and energy metabolism .

- Inhibition of choline transporters has been shown to decrease intracellular levels of PCho, inducing apoptosis in cancer cells .

3. Inflammation and Immune Response

- PCho-derived lipid mediators are implicated in modulating immune responses and inflammation. They can promote tumor survival by fostering an immunosuppressive microenvironment .

- Studies have indicated that phosphatidylcholine-specific phospholipase C (PC-PLC) activity can influence inflammatory responses, particularly in conditions like atherosclerosis .

Case Study: this compound and Atherosclerosis

A study on apoE−/− mice demonstrated that inhibition of PC-PLC led to reduced expression of LOX-1 receptors, which are critical for oxidized LDL uptake. This suggests that PCho plays a role in the inflammatory processes associated with atherosclerosis by modulating NF-κB signaling pathways .

Mechanistic Insights

Research indicates that hypoxic conditions can alter choline metabolism, increasing PCho levels due to enhanced expression of choline kinase (ChoK). This metabolic shift supports cancer cell survival under low oxygen conditions .

Data Table: Biological Activities of this compound

科学研究应用

Phosphocholine in Drug Delivery Systems

Liposomal Drug Delivery:

this compound is a key component in liposomal formulations, which are utilized for targeted drug delivery. Liposomes made from phospholipids, including this compound, exhibit excellent biocompatibility and can encapsulate both hydrophilic and hydrophobic drugs. This property enhances the stability and efficacy of therapeutic agents while minimizing side effects.

- Key Advantages of Liposomal Systems:

- Enhanced Drug Stability: Protects drugs from degradation.

- Targeted Delivery: Can be engineered to target specific tissues or cells.

- Reduced Side Effects: Minimizes systemic exposure to drugs.

Clinical Examples:

Several liposomal formulations have been approved for clinical use:

- Doxil: Used for cancer treatment.

- AmBisome: Utilized for antifungal therapy.

- DepoDur: Administered for pain management.

These formulations demonstrate improved therapeutic outcomes by enhancing drug accumulation at target sites while reducing adverse reactions associated with traditional therapies .

This compound in Cancer Research

This compound levels are significantly elevated in various cancers, making it a biomarker for tumor progression. Research indicates that increased this compound is associated with activated choline metabolism, a hallmark of carcinogenesis.

- Detection Techniques:

Case Study:

A study highlighted the role of this compound in breast cancer, where its elevated levels correlated with tumor aggressiveness and poor prognosis. MRS was employed to monitor these changes over time, providing insights into the tumor's metabolic state .

Analytical Applications of this compound

This compound is increasingly utilized in analytical chemistry, particularly in developing new solvents and extraction methods.

Deep Eutectic Solvents (DES):

Recent studies have developed DES using this compound as a hydrogen bond acceptor. These solvents have shown promise in extracting pesticides from food matrices, demonstrating their utility in food safety analysis.

- Extraction Efficiency:

Immunomodulatory Effects of this compound

Research has demonstrated that this compound can modulate immune responses through its interaction with nicotinic acetylcholine receptors (nAChR). It acts as a silent agonist at certain receptors, influencing monocyte function without stimulating ionotropic receptor activity.

- Implications for Therapy:

Data Summary Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Drug Delivery Systems | Utilization of liposomes for targeted drug delivery | Doxil, AmBisome, DepoDur approved for clinical use |

| Cancer Research | Biomarker for tumor progression via elevated levels | MRS detects this compound as a marker in breast cancer |

| Analytical Chemistry | Development of deep eutectic solvents using this compound | Effective extraction of pesticides from honey |

| Immunomodulation | Modulates immune responses via nAChR | Potential therapeutic application in inflammatory diseases |

属性

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJNAPOPMIJKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910205 | |

| Record name | Choline phosphochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-73-3 | |

| Record name | Phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline phosphochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN057F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of phosphocholine in biological systems?

A1: this compound is a vital precursor in the biosynthesis of phosphatidylcholine, a major phospholipid found in cell membranes. [] This pathway involves multiple enzymatic steps, with CTP:this compound cytidylyltransferase (CCT) often acting as a rate-limiting enzyme. [, ]

Q2: How does the structure of this compound relate to its function as a precursor for phosphatidylcholine?

A2: this compound consists of a choline molecule attached to a phosphate group. This structure allows it to be readily activated by CTP, forming CDP-choline, which then reacts with diacylglycerol to yield phosphatidylcholine. [, ]

Q3: Can you elaborate on the role of CCT in the context of this compound metabolism and phosphatidylcholine biosynthesis?

A3: CCT catalyzes the rate-limiting step in the CDP-choline pathway, converting this compound to CDP-choline in the presence of CTP. [, ] Studies on rat CCT alpha, which contains a nuclear localization signal, a central catalytic domain, and lipid-binding and phosphorylation regions, have revealed the importance of specific aspartate residues for its activity. []

Q4: What happens to the activity of CCT when certain aspartate residues within its structure are mutated?

A4: Research indicates that mutating aspartate 86 to alanine in rat CCT alpha significantly reduces the enzyme's ability to produce CDP-choline, while mutations in aspartates 115, 143, and 164 have little effect on catalytic activity. [] This suggests a crucial catalytic role for aspartate 86.

Q5: Besides its role in phosphatidylcholine synthesis, are there other metabolic fates of this compound?

A5: Yes, this compound can be utilized in the synthesis of other important molecules. For instance, in the fungus Penicillium fellutanum, it serves as a precursor for choline-O-sulfate and glycine betaine. []

Q6: How does salt stress affect choline metabolism in plants, particularly concerning this compound?

A6: In spinach, salt stress leads to increased activity of enzymes involved in choline biosynthesis, resulting in a higher accumulation of glycine betaine, an osmoprotectant derived from choline. [] This suggests a mechanism for salt tolerance in plants involving this compound metabolism.

Q7: Can this compound be derived from sources other than de novo synthesis within an organism?

A7: Yes, studies on Penicillium fellutanum show that it can utilize this compound obtained from an extracellular polysaccharide, peptidophosphogalactomannan, as a source for intracellular choline derivatives. [] This highlights the ability of some organisms to scavenge this compound from their environment.

Q8: What is the significance of this compound in bacterial cell walls?

A8: this compound decorates teichoic acids and lipopolysaccharides in bacterial cell walls, playing crucial roles in host cell adhesion, immune evasion, and bacterial persistence. []

Q9: How do bacteria acquire the this compound necessary for cell wall modification?

A9: Bacteria utilize a conserved transporter called LicB for choline uptake, which is then used for this compound synthesis and subsequent cell wall modification. [] This transporter presents a potential target for novel antibacterial therapies.

Q10: Have any inhibitors of LicB been identified?

A10: Yes, studies have shown that synthetic nanobodies (sybodies) and hemicholinium-3 can inhibit the activity of LicB. [] Disrupting LicB function could potentially hinder bacterial virulence by preventing this compound incorporation into cell walls.

Q11: Can you explain the role of this compound in the context of alkylthis compound (APC) drugs?

A11: Alkylphosphocholines, a class of anti-cancer and anti-protozoal drugs, are structural analogs of lysophosphatidylcholine (lyso-PC), a molecule structurally similar to this compound. [] These drugs exert cytotoxic effects by interfering with phospholipid metabolism and other cellular processes.

Q12: Are there specific cellular pathways involved in the cytotoxic effects of alkylphosphocholines?

A12: Research suggests that alkylphosphocholines disrupt various cellular pathways, including:* Phospholipid synthesis: Inhibition of phospholipid synthesis leads to membrane dysfunction. []* Unfolded protein response: Accumulation of misfolded proteins triggers ER stress. []* Oxidative phosphorylation: Disruption of mitochondrial function compromises energy production. []* Lipid rafts: Alterations in membrane microdomains affect signaling and trafficking. []

Q13: How does the structure of alkylphosphocholines relate to their variable effectiveness against different organisms or cell types?

A13: The alkyl chain length and other structural modifications in alkylphosphocholines influence their cellular uptake, subcellular localization, and interactions with specific targets, leading to differences in their efficacy and spectrum of activity. []

Q14: What insights have functional genomic screens provided about the mechanisms of action of alkylphosphocholines?

A14: Screens in Saccharomyces cerevisiae have identified gene deletions conferring resistance to the alkylthis compound drug miltefosine. [] These genes are often involved in vesicular transport, particularly endocytosis and retrograde transport, suggesting a role for these pathways in drug trafficking. []

Q15: What specific cellular components have been implicated in the intracellular transport of alkylphosphocholines?

A15: Functional genomic screens have identified several key players:* Endosomes: Early endosomes and components involved in endosome maturation and sorting are likely involved in alkylthis compound internalization. []* Retrograde transport machinery: Proteins involved in the trafficking of vesicles from endosomes to the Golgi apparatus or vacuole are necessary for delivering alkylphosphocholines to their intracellular targets. []* ER-plasma membrane contact sites: These sites, along with retrograde transport, may facilitate the movement of alkylphosphocholines and related lyso-phospholipid analogs between organelles. []

Q16: Can you provide specific examples of genes and their associated functions that confer resistance to miltefosine?

A16:* STT4 (phosphatidylinositol-4-phosphate synthesis): Mutations in this gene may disrupt proper membrane trafficking and signaling. []* SAC1 (phosphatidylinositol-4-phosphate hydrolysis): Similar to STT4, disruptions in this gene impact membrane dynamics. []* OSH2 (oxysterol binding protein homolog): Involvement in lipid transport and sensing may be crucial for alkylthis compound action. []* ER resident proteins: Alterations in protein folding and quality control within the ER could influence sensitivity to alkylphosphocholines. []* Eisosome components: These membrane domains play a role in endocytosis and lipid homeostasis, potentially influencing alkylthis compound uptake and distribution. []

Q17: What are the implications of these findings for understanding the broader actions of lyso-PtdCho and similar molecules?

A17: The identification of genes involved in alkylthis compound resistance provides a starting point for understanding the intracellular trafficking and targets of lyso-PtdCho and its analogs. [] Further investigations into these pathways may reveal novel therapeutic strategies.

Q18: Can you elaborate on the role of this compound in C-reactive protein (CRP) function?

A18: CRP, an acute-phase protein, exhibits calcium-dependent binding to this compound. [] This interaction is crucial for CRP's ability to recognize and bind to pathogens, activate complement, and participate in the innate immune response. []

Q19: What is the significance of this compound in the context of CRP's interaction with pathogens?

A19: this compound is present in the cell wall and capsular carbohydrates of various bacteria and microorganisms. [] CRP's ability to bind this compound enables it to target these pathogens, marking them for destruction by the immune system.

Q20: Does CRP interact with this compound present in mammalian cell membranes?

A20: Studies have shown that CRP can interact with phosphatidylcholine (PC), a major phospholipid in mammalian cell membranes containing this compound as a headgroup. [] This interaction is thought to contribute to CRP's role in inflammation and tissue damage.

Q21: What evidence supports the interaction between CRP and phosphatidylcholine in membranes?

A21: Several observations point to this interaction:* Flocculation reactions: CRP-positive sera and purified CRP cause flocculation of PC-cholesterol emulsions, indicating an interaction with PC. []* Complement activation: CRP, in the presence of PC-cholesterol emulsions, activates the complement system via the classical pathway. []* Immunofluorescence studies: CRP deposition has been observed in damaged tissues, particularly in association with cell membrane structures. []

Q22: How does cholesterol loading affect phospholipid repair in red blood cells (RBCs)?

A22: In a model of spur cell anemia, which involves increased membrane cholesterol to phospholipid ratios, cholesterol loading inhibits arachidonoyl-CoA:1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase (LAT). []

Q23: What is the function of LAT in red blood cells?

A23: LAT is an enzyme involved in phospholipid repair, specifically in reacylating lysophosphatidylcholine (LPC) to form phosphatidylcholine. []

Q24: How does LAT inhibition relate to the pathology of spur cell anemia?

A24: Inhibition of LAT by cholesterol loading impairs the ability of RBCs to repair their membranes, making them more susceptible to oxidative damage and hemolysis, contributing to the anemia observed in this condition. []

Q25: What evidence links LAT inhibition to impaired phospholipid repair in cholesterol-loaded RBCs?

A25: Studies using radiolabeled arachidonic acid (Ar) have shown that cholesterol-loaded RBCs exhibit:* Decreased Ar incorporation into phospholipids, indicating reduced LAT activity. []* Increased Ar accumulation in acylcarnitine, a fatty acid repair intermediate, further suggesting impaired LAT function. []

Q26: What are the implications of these findings for understanding the role of this compound in membrane dynamics and disease?

A26: This research highlights the importance of maintaining a balanced cholesterol to phospholipid ratio for proper membrane function. [] Dysregulation of this balance, as seen in spur cell anemia, can disrupt phospholipid repair mechanisms, potentially contributing to disease pathogenesis.

Q27: Have there been any studies investigating the use of mass spectrometry for analyzing this compound-containing molecules?

A27: Yes, an improved assay for platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a potent signaling molecule derived from this compound, has been developed using HPLC-tandem mass spectrometry (LC-MS/MS). []

Q28: What are the advantages of using LC-MS/MS for PAF analysis?

A28:* High sensitivity: This method can detect as little as 1 pg (1.9 fmol) of PAF, significantly improving upon previous methods. []* Wide linear range: The assay exhibits a linear response up to 1,000 pg of PAF, allowing for quantification over a broad range of concentrations. []* Overcomes interference: This technique mitigates artifacts arising from isobaric lipids that have plagued earlier LC-MS/MS assays for PAF. []

Q29: Has this LC-MS/MS method led to the identification of any novel lipids related to PAF?

A29: Yes, during the development of this assay, researchers detected three new lipid species in human neutrophils, including a potential novel PAF molecular species and two lipids resembling stearoyl-formyl-glycerothis compound and oleoyl-formyl-glycerothis compound. []

Q30: What are the implications of these findings for PAF research and the broader field of lipidomics?

A30: These discoveries underscore the complexity of lipid signaling pathways and highlight the potential for LC-MS/MS to uncover novel lipid mediators. [] Further investigation into these newly identified lipids may reveal their biological functions and potential roles in health and disease.

Q31: How do different phospholipid compositions affect the physical properties of membranes?

A31: The saturation levels of fatty acid chains in phospholipids significantly impact membrane fluidity and phase behavior. [, , , , ] For example, saturated phospholipids like DPPC form more rigid bilayers compared to unsaturated ones like DOPC. [, , ]

Q32: How does the presence of cholesterol influence the properties of phospholipid membranes?

A32: Cholesterol can modulate membrane fluidity by inserting itself between phospholipid molecules, reducing fluidity in liquid-disordered phases and increasing fluidity in gel phases. [, ] It also influences membrane thickness and the formation of lipid rafts. [, ]

Q33: Can you provide specific examples of how different phospholipid compositions affect the interaction of proteins with membranes?

A33:* Human serum albumin (HSA) interacts differently with liposomes composed of saturated versus unsaturated phospholipids. [] HSA penetrates more readily into liposomes made of DPPC and DMPC, which are less hydrated at room temperature due to their higher phase transition temperatures. []* Hen egg white lysozyme (HEWL) interacts with and disrupts liposomes, leading to the release of entrapped molecules like the anticancer drug ellipticine. [] The extent of this interaction depends on the phospholipid composition and the degree of hydration of the liposomes. []* The bacterial mechanosensitive channel MscL, which responds to membrane tension, exhibits thickness-dependent gating behavior. [] MscL opens more readily in thinner membranes composed of DLPC and DMPC compared to thicker membranes of DPPC and DSPC. []

Q34: How do the structural features of phospholipids influence their interactions with proteins?

A34: Factors like the length and saturation of fatty acid chains, the presence of double bonds, and the charge and size of the polar headgroup can affect:* Membrane fluidity and packing: These properties influence the accessibility of protein binding sites and the energy required for protein insertion. [, , ]* Hydrophobic interactions: The length and saturation of fatty acid chains influence the strength of hydrophobic interactions with membrane proteins. [, ]* Electrostatic interactions: The charge on the phospholipid headgroup can mediate electrostatic interactions with charged residues on proteins. []

Q35: What are the implications of these findings for understanding the role of phospholipids in cellular processes and drug delivery?

A35:

* These studies highlight the importance of considering membrane composition when designing liposomal drug delivery systems, as it can influence drug encapsulation, stability, and release. [, ] * Understanding the interplay between phospholipid structure and membrane protein function is crucial for elucidating the mechanisms of various cellular processes, including signaling, transport, and membrane fusion. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。